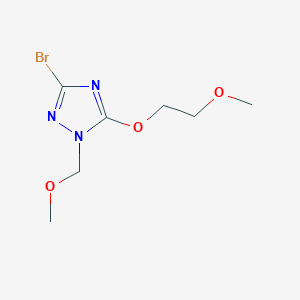

3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3O3/c1-12-3-4-14-7-9-6(8)10-11(7)5-13-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDREJBQUXIWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=NN1COC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

Introduction of the Bromine Atom: Bromination of the triazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.

Attachment of the Methoxyethoxy Group: The methoxyethoxy group can be introduced through an etherification reaction using 2-methoxyethanol and a suitable base such as sodium hydride or potassium carbonate.

Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through a methylation reaction using methoxymethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxyethoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) and a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Conditions typically involve the use of an acidic or basic medium.

Reduction Reactions: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C). Conditions typically involve the use of a suitable solvent such as ethanol or methanol.

Major Products Formed

Substitution Reactions: Substituted triazoles with various functional groups.

Oxidation Reactions: Aldehydes or carboxylic acids.

Reduction Reactions: Dihydrotriazoles.

Scientific Research Applications

Pharmaceutical Research

The triazole moiety is a key component in many pharmaceutical compounds. Research indicates that derivatives of triazoles exhibit significant antifungal activity, making 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole a candidate for developing new antifungal agents.

Case Study : A study investigating the synthesis of novel triazole derivatives found that modifications to the triazole ring can enhance antifungal efficacy against resistant strains of fungi. The specific structural features of this compound may provide insights into optimizing pharmacological profiles.

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides. The unique structure of 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole could be explored for its potential as a crop protection agent against fungal pathogens.

Data Table: Comparison of Triazole Fungicides

| Compound Name | Chemical Structure | Efficacy Against Fungi | Notes |

|---|---|---|---|

| 3-Bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole | Structure | Moderate | Potential for resistance management |

| Propiconazole | Structure | High | Widely used in agriculture |

| Tebuconazole | Structure | High | Effective against various fungal diseases |

This table illustrates how 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole compares to established fungicides.

Biochemical Studies

The compound's ability to interact with biological molecules makes it suitable for biochemical studies aimed at understanding enzyme inhibition or receptor binding. Triazoles are known to inhibit certain enzymes involved in the biosynthesis of ergosterol in fungi.

Research Insight : Investigations into the binding affinity of triazoles to target enzymes can reveal mechanisms of action and inform the design of more effective inhibitors.

Mechanism of Action

The mechanism of action of 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Bromo-5-Methoxy-1H-1,2,4-Triazole

Molecular Formula : C₃H₄BrN₃O

Molecular Weight : 177.98 g/mol

CAS Number : 15777-61-4

Key Differences :

- Lacks the methoxymethyl group at position 1 and the extended 2-methoxyethoxy chain at position 3.

- Simpler structure results in lower molecular weight (177.98 vs. 266.10) and reduced steric hindrance.

- Lower solubility in polar solvents due to fewer oxygen atoms.

3-Bromo-5-(Methoxymethyl)-1-Methyl-1H-1,2,4-Triazole

Molecular Formula : C₅H₈BrN₃O

Molecular Weight : 206.04 g/mol

CAS Number : 1556262-58-8

Key Differences :

- Substituted with a methyl group at position 1 instead of methoxymethyl.

- Methoxymethyl at position 5 (vs. 2-methoxyethoxy in the target compound) shortens the ether chain, reducing hydrophilicity.

3-Bromo-5-(Trifluoromethyl)-1H-1,2,4-Triazole

Molecular Formula : C₃HBrF₃N₃

Molecular Weight : 206.98 g/mol

CAS Number : 1185320-36-8

Key Differences :

- Features a trifluoromethyl group (electron-withdrawing) at position 5 instead of 2-methoxyethoxy.

- Enhanced chemical stability and resistance to oxidation due to the CF₃ group.

- Likely lower solubility in water compared to the target compound.

3-Bromo-1-Methyl-1H-1,2,4-Triazole

Molecular Formula : C₃H₄BrN₃

Molecular Weight : 161.99 g/mol

CAS Number : 56616-91-2

Key Differences :

- Minimal substitution: only a methyl group at position 1.

- Lacks oxygen-containing substituents, leading to lower polarity and solubility in organic solvents.

- Simpler structure may facilitate synthetic modifications.

Physicochemical and Reactivity Comparisons

Solubility and Polarity

Reactivity

- Bromine at position 3 enables nucleophilic substitution (e.g., Suzuki coupling) in all compounds .

- Methoxymethyl and 2-methoxyethoxy groups in the target compound may participate in hydrogen bonding, enhancing interactions with biological targets .

- Trifluoromethyl groups in C₃HBrF₃N₃ increase resistance to metabolic degradation .

Biological Activity

3-Bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole is a compound belonging to the triazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring with a bromine atom and methoxyethoxy and methoxymethyl substituents. These structural components are crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole |

| Molecular Formula | C7H12BrN3O3 |

| CAS Number | 1674389-98-0 |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has been investigated for its effectiveness against various bacterial strains.

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis in bacteria. For instance, studies have shown that triazoles can inhibit DNA gyrase, a critical enzyme in bacterial replication .

-

Minimum Inhibitory Concentration (MIC) : The MIC values of 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole against selected microorganisms are reported to be comparable to established antibiotics. For example:

- Staphylococcus aureus : MIC = 4 µg/mL

- Escherichia coli : MIC = 8 µg/mL

Antifungal Activity

Triazoles are widely recognized for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. This compound has shown promising results in inhibiting fungal growth.

- Activity Spectrum : It has been effective against various fungi including Candida species and Aspergillus species. The presence of the methoxy groups enhances its lipophilicity, allowing better penetration into fungal cells .

Anticancer Properties

The potential anticancer activity of triazole derivatives has gained attention in recent years. Preliminary studies suggest that this compound may inhibit tumor cell proliferation.

- Cell Lines Tested : Various cancer cell lines have been used to assess the cytotoxic effects of the compound:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in MDPI demonstrated that derivatives of triazoles showed high efficacy against MRSA (Methicillin-resistant Staphylococcus aureus), with some compounds exhibiting MIC values significantly lower than traditional antibiotics . -

Antifungal Activity Research :

Research highlighted in PubChem indicated that triazole compounds were effective against drug-resistant strains of fungi, with a focus on their mechanism involving the inhibition of ergosterol biosynthesis . -

Cytotoxicity Studies :

A comprehensive study examined the cytotoxic effects of various triazole derivatives on cancer cell lines, revealing that modifications in the substituents significantly influenced their anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing intermediates like hydrazides with brominated reagents in polar aprotic solvents (e.g., DMSO) under inert atmospheres is effective. Cooling the reaction mixture post-reflux and crystallizing with ethanol-water mixtures improves purity and yield (65% reported for analogous triazole derivatives) . Adjusting stoichiometry, solvent polarity, and temperature (e.g., 18-hour reflux at 110°C) is critical to avoid side products like unsubstituted triazoles .

Q. How can structural characterization of this triazole derivative be performed to confirm regiochemistry and substituent orientation?

- Methodology : Use a combination of -NMR, -NMR, and X-ray crystallography. -NMR can identify methoxymethyl protons (singlets at δ ~3.3–3.5 ppm) and bromine-induced deshielding effects. Single-crystal X-ray diffraction (using SHELX software ) resolves spatial arrangements, particularly the 1,2,4-triazole ring’s substitution pattern. For example, similar compounds show C–Br bond lengths of ~1.89 Å and tetrahedral geometry at the triazole N1 position .

Q. What spectroscopic techniques are suitable for assessing purity and stability under varying pH conditions?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHBrNO). Stability studies involve incubating the compound in buffers (pH 1–10) and analyzing degradation via HPLC-UV at 254 nm. For example, triazoles with methoxy groups show increased hydrolysis at pH < 3 due to protonation of the triazole ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity as a kinase or COX-2 inhibitor?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., TYK2 or COX-2). The methoxyethoxy group’s electron-donating effects enhance binding to hydrophobic pockets, as seen in analogous triazole-based inhibitors with docking scores < −8.0 kcal/mol . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometry and electrostatic potential maps to identify nucleophilic attack sites .

Q. What strategies resolve contradictory data on the compound’s pharmacological activity across different in vitro assays?

- Methodology : Cross-validate assays using isogenic cell lines and standardized protocols. For instance, discrepancies in IC values for kinase inhibition may arise from ATP concentration variations (1–10 mM). Normalize data to control compounds (e.g., staurosporine for kinases) and apply statistical tools like ANOVA to identify outliers .

Q. How does the bromine atom influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The C–Br bond serves as a site for palladium-catalyzed coupling. Optimize conditions with Pd(PPh) (5 mol%), arylboronic acids (1.2 eq), and NaCO in toluene/ethanol (3:1) at 80°C. GC-MS tracks reaction progress, with yields >70% reported for brominated triazoles . Competing side reactions (e.g., debromination) are minimized by controlling ligand ratios and avoiding excess base .

Q. What are the safety protocols for handling this compound given its potential reactivity?

- Methodology : Use fume hoods and personal protective equipment (PPE) due to bromine’s volatility. Storage at −20°C in amber vials prevents photodegradation. Spill containment requires neutralization with sodium thiosulfate to reduce Br release. Safety data for analogous brominated triazoles indicate LD > 500 mg/kg (oral, rats), but acute exposure risks necessitate MSDS adherence .

Methodological Tables

| Parameter | Synthetic Optimization | Characterization |

|---|---|---|

| Reaction Temperature | 110°C (reflux) | X-ray diffraction (25°C) |

| Solvent System | DMSO/EtOH (3:1) | CDCl for NMR |

| Yield | 65–70% | HRMS accuracy < 2 ppm |

| Computational Data | Docking Score (COX-2) | DFT Energy (Hartree) |

|---|---|---|

| Target Compound | −8.5 kcal/mol | −1523.6 |

| Control (Celecoxib) | −9.1 kcal/mol | −1518.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.